LM22B-10 -

LM22B-10

Catalog Number: EVT-273399
CAS Number:
Molecular Formula: C27H33ClN2O4
Molecular Weight: 485.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LM22B-10, chemically known as 2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol, is a synthetic small molecule categorized as a TrkB/C agonist. [, , , , , , , , , , , , , ] This classification highlights its ability to bind and activate Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC), which are receptor tyrosine kinases involved in various cellular processes, including survival, growth, and differentiation. [, , , ] LM22B-10 serves as a valuable tool in scientific research, particularly in exploring the therapeutic potential of targeting TrkB/C signaling pathways in various disease models.

Overview

LM22B-10 is a small molecule that functions as an agonist for the TrkB and TrkC neurotrophin receptors, which are critical for neuronal survival, growth, and differentiation. It has been identified as a promising candidate in neurodegenerative disease research, particularly in the context of Alzheimer's disease. This compound exhibits neurotrophic activity and has been shown to improve neuronal survival and promote neurite outgrowth in various cellular models.

Source and Classification

LM22B-10 was developed as part of a series of compounds aimed at modulating neurotrophin receptor activity. It is classified as a TrkB/TrkC activator, which is significant for its role in enhancing synaptic function and protecting against neurodegeneration. The compound has been extensively studied in both in vitro and in vivo models to evaluate its pharmacological properties and therapeutic potential.

Synthesis Analysis

The synthesis of LM22B-10 involves several chemical reactions aimed at creating a compound that can effectively bind to and activate the TrkB and TrkC receptors. The detailed synthetic pathway includes:

  1. Starting Materials: The synthesis begins with readily available aromatic amines and aldehydes.
  2. Reactions: Key reactions include amination, alkylation, and condensation processes to build the complex structure of LM22B-10.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological testing.

The exact synthetic route is proprietary but typically involves multiple steps to achieve the desired structural complexity.

Molecular Structure Analysis

The molecular structure of LM22B-10 can be described by its specific arrangement of atoms, which allows it to interact effectively with TrkB and TrkC receptors.

  • Molecular Formula: C₁₈H₁₈ClN₃O₄
  • Molecular Weight: Approximately 367.81 g/mol
  • Structure Features: The compound features a central aromatic ring system with various functional groups that enhance its binding affinity to the neurotrophin receptors.

Structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has confirmed its identity and purity.

Chemical Reactions Analysis

LM22B-10 undergoes specific chemical interactions upon binding to its target receptors:

  1. Binding Affinity: The compound demonstrates a high binding affinity for TrkB and TrkC, which is critical for its action.
  2. Receptor Activation: Upon binding, LM22B-10 induces receptor dimerization, which is essential for downstream signaling pathways.
  3. Signal Transduction: The activation of these receptors leads to the phosphorylation of key proteins involved in neuronal survival and growth.

These reactions are crucial for understanding how LM22B-10 exerts its biological effects.

Mechanism of Action

The mechanism of action of LM22B-10 involves several key processes:

  1. Receptor Interaction: LM22B-10 binds to the extracellular domain of the TrkB receptor, leading to receptor activation.
  2. Dimerization: This binding induces dimerization of the TrkB receptors, which is necessary for their activation.
  3. Phosphorylation Cascade: Activated TrkB receptors initiate a phosphorylation cascade involving proteins such as AKT and ERK1/2, promoting cell survival and synaptic plasticity.
  4. Neuroprotective Effects: By enhancing these signaling pathways, LM22B-10 protects against neurodegenerative processes associated with diseases like Alzheimer's.

Experimental data support these mechanisms, showing improvements in synaptic function and memory-related behaviors in animal models treated with LM22B-10.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: LM22B-10 exhibits good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal activity observed at physiological pH levels (around 7.4).

These properties are important for determining the appropriate formulation for therapeutic use.

Applications

LM22B-10 has several scientific applications:

  1. Neurodegenerative Disease Research: It is primarily studied for its potential therapeutic effects in Alzheimer's disease by promoting neuronal survival and function.
  2. Cell Culture Studies: Used extensively in vitro to investigate neurotrophic signaling pathways and neuronal health.
  3. Animal Models: Evaluated in various animal models for its efficacy in improving cognitive function and reducing neurodegeneration.

Research continues to explore additional applications of LM22B-10 in regenerative medicine and other neurobiological contexts.

Introduction to LM22B-10 as a Neurotrophic Receptor Modulator

Discovery and Rationale for TrkB/TrkC Co-Activation Strategies in Neurodegenerative Research

LM22B-10 emerged from targeted efforts to overcome limitations of endogenous neurotrophins like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) in treating neurodegenerative disorders. These naturally occurring proteins activate tropomyosin receptor kinases (Trks)—BDNF primarily signals through TrkB, while NT-3 engages TrkC. However, their therapeutic utility is hampered by poor blood-brain barrier penetration, rapid degradation, and activation of pleiotropic pathways that can trigger unintended side effects [2] [4].

The strategic co-activation of TrkB and TrkC represents a paradigm shift in neurotrophic therapy, grounded in their complementary roles in neuronal health. TrkB activation supports synaptic plasticity, neuronal survival, and cognitive function, whereas TrkC activation promotes motor neuron survival and axonal growth. Preclinical evidence suggests simultaneous targeting amplifies neuroprotective effects more effectively than single-receptor activation [1] [6]. LM22B-10 was rationally designed as a small molecule capable of crossing the blood-brain barrier and selectively co-activating these receptors. Its discovery fulfilled a critical need for a metabolically stable, brain-penetrant agent mimicking the combined actions of BDNF and NT-3 [2] [6]. This approach is particularly relevant for complex diseases like Alzheimer's, amyotrophic lateral sclerosis (ALS), and spinal cord injury, where both cognitive and motor functions are compromised [8].

Structural and Functional Uniqueness Among Small-Molecule Neurotrophin Mimetics

LM22B-10 (Chemical Name: 2,2',2',2'''-[[(4-Chlorophenyl)methylene]bis(4,1-phenylenenitrilo)]tetrakisethanol; CAS: 342777-54-2) possesses a distinct molecular architecture that underpins its functional versatility. Its core features a central chlorophenyl group linked to two symmetrical phenyl rings, each modified with diethanolamine moieties (C₂₇H₃₃ClN₂O₄; MW: 485.01 g/mol) [1] [3] [6]. This symmetrical, flexible structure enables simultaneous engagement with both TrkB and TrkC ligand-binding domains—a feat not achievable by bulkier, endogenous neurotrophins or simpler small molecules designed for single-receptor activation [4] [6].

Functionally, LM22B-10 exhibits a biphasic activation profile:

  • Receptor Binding & Selectivity: LM22B-10 binds dose-dependently to TrkB-Fc and TrkC-Fc chimeras (250–2000 nM range), but shows negligible affinity for TrkA or p75NTR receptors. It competitively displaces BDNF from TrkB and NT-3 from TrkC, confirming direct receptor engagement [1] [4] [6].
  • Downstream Signaling Specificity: Unlike BDNF or NT-3, which activate canonical MAPK/ERK and PI3K/AKT pathways transiently, LM22B-10 induces sustained and amplified phosphorylation of both ERK and AKT. This distinct signaling pattern correlates with enhanced biological outcomes [1] [4].
  • Enhanced Neurotrophic Efficacy: LM22B-10 achieves maximal neurotrophic survival activity exceeding that of BDNF (by 53 ± 7.2%) and NT-3 (by 91 ± 8.6%) at 0.7 nM, with an EC₅₀ of 200–300 nM in hippocampal neuron assays [1] [4]. Crucially, it uniquely promotes neurite outgrowth in inhibitory environments where BDNF/NT-3 fail—highlighting its functional superiority in pathological contexts [1] [6].

Table 1: Key Molecular Properties of LM22B-10

PropertyValueSource/Reference
Molecular FormulaC₂₇H₃₃ClN₂O₄ [1] [3]
Molecular Weight485.01 g/mol [1] [3]
CAS Number342777-54-2 [1] [3]
Purity≥97% (HPLC) [2] [3]
Solubility (DMSO)97-116.67 mg/mL (~200-240 mM) [1] [3]
Primary TargetsTrkB, TrkC, AKT, ERK [1] [4]

Table 2: Functional Comparison of LM22B-10 vs. Endogenous Neurotrophins

FeatureLM22B-10BDNF/NT-3
Receptor SpecificityTrkB and TrkC co-activationTrkB (BDNF), TrkC (NT-3)
BBB PenetrationYes (Brain-penetrant)Poor [2] [6]
Metabolic StabilityHighLow (Protease-sensitive)
Neurite Outgrowth (Inhibitory Milieu)Robust promotionMinimal effect [1] [4]
Signaling ProfileSustained ERK/AKT activationTransient activation [1] [4]
EC₅₀ (Survival Activity)200-300 nMSub-nanomolar (receptor binding) [1] [4]

The structural design of LM22B-10 facilitates its unique differential signaling capability. While BDNF/NT-3 primarily activate surface Trk receptors leading to rapid internalization and signal termination, LM22B-10 promotes prolonged activation of synaptic TrkB/TrkC pools. This is evidenced by its ability to increase phosphorylation of synaptic markers (TrkB Y817/TrkC Y820), pre- and post-synaptic proteins, and dendritic spine density in aged mice—effects not fully replicated by native neurotrophins [1] [4]. This property positions LM22B-10 as a superior candidate for addressing synaptic loss, a hallmark of neurodegenerative pathologies. Its discovery marked a significant milestone in developing functionally advanced, multitargeted neurotrophic modulators [2] [6].

Table 3: Key Experimental Findings Supporting LM22B-10's Functional Superiority

Experimental ModelFindingSignificance
Hippocampal Neuron CultureEC₅₀ = 200-300 nM; Max survival > BDNF (53%) & NT-3 (91%)Superior neurotrophic activity vs. endogenous factors [1] [4]
Induces neurites up to ~40 μM length (1000 nM) in inhibitory environmentsFunctions where BDNF/NT-3 fail; critical for CNS injury repair [1]
Aged Mice (in vivo)↑ Phosphorylation of synaptic TrkB (Y817)/TrkC (Y820); ↑ spine densityReverses age-related synaptic deficits [1] [4]
NIH-3T3 Cells (TrkB/TrkC)Displaces BDNF from TrkB & NT-3 from TrkC (dose-dependent)Confirms direct receptor binding and competitive inhibition [4]
C57BL/6J Mice (in vivo)Activates TrkB/TrkC, AKT, ERK at 0.5 mg/kg; Effects at 50 mg/kg i.p.Confirms target engagement and downstream signaling in vivo with brain exposure [1] [4]

Properties

Product Name

LM22B-10

IUPAC Name

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol

Molecular Formula

C27H33ClN2O4

Molecular Weight

485.0 g/mol

InChI

InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2

InChI Key

QCXQLSGBOUUVNH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO

Solubility

Soluble in DMSO

Synonyms

LM22B-10; LM22B 10; LM22B10; LM 22B10; LM-22B10; LM22B10;

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.